molecular formula C15H19N3O2 B14595484 1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole CAS No. 61055-75-2

1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole

Cat. No.: B14595484
CAS No.: 61055-75-2
M. Wt: 273.33 g/mol
InChI Key: MMOYJTMINLFSLY-UHFFFAOYSA-N
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Description

1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole is a nitro-substituted imidazole derivative characterized by a hexyl chain bridging the imidazole ring and a 4-nitrophenyl group.

Properties

CAS No.

61055-75-2

Molecular Formula

C15H19N3O2

Molecular Weight

273.33 g/mol

IUPAC Name

1-[2-(4-nitrophenyl)hexyl]imidazole

InChI

InChI=1S/C15H19N3O2/c1-2-3-4-14(11-17-10-9-16-12-17)13-5-7-15(8-6-13)18(19)20/h5-10,12,14H,2-4,11H2,1H3

InChI Key

MMOYJTMINLFSLY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CN1C=CN=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole typically involves the following steps:

    Formation of the Hexyl Chain: The hexyl chain can be synthesized through a series of reactions starting from commercially available precursors. For example, the hexyl chain can be prepared by the reduction of a corresponding hexyl halide using a suitable reducing agent.

    Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a nitrophenyl halide with the hexyl chain in the presence of a base.

    Formation of the Imidazole Ring: The final step involves the cyclization of the intermediate compound to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties

Mechanism of Action

The mechanism of action of 1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The nitrophenyl group and imidazole ring play crucial roles in the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structural, physicochemical, and functional properties of 1-[2-(4-Nitrophenyl)hexyl]-1H-imidazole and related imidazole derivatives:

Compound Structure Molecular Weight Melting Point (°C) log P Key Applications References
This compound Imidazole with hexyl-4-nitrophenyl substituent ~305.3 (calculated) N/A ~4.5* Drug delivery (inferred)
1-(4-Nitrophenyl)-1H-imidazole Imidazole directly bonded to 4-nitrophenyl 189.17 N/A 2.1 Research reagent, intermediate
1-(4-Nitrophenyl)-1H-benzimidazole Benzimidazole with 4-nitrophenyl substituent 239.23 N/A 2.8 Antimicrobial studies
1-(6-(2,4-Dimethylphenoxy)hexyl)-1H-imidazole Hexyl-linked imidazole with 2,4-dimethylphenoxy group 288.39 N/A ~5.0* Antitubercular activity
4,5-Bis(4-nitrophenyl)-1H-imidazole Imidazole with dual 4-nitrophenyl groups at C4 and C5 341.27 293–305 3.5 Photocatalytic or electronic materials
TIO (Thienyl-imidazole derivative) 1-[2-[(2-Chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole ~432.3 N/A 4.4 Antifungal drug delivery

Notes:

  • log P values marked with * are estimated based on structural analogs.
  • Melting points for 4,5-bis(4-nitrophenyl)-1H-imidazole derivatives range from 267°C to 305°C .
  • 1-(4-Nitrophenyl)-1H-imidazole is commercially available for research applications .

Detailed Research Findings

Structural and Physicochemical Properties

  • Hexyl Chain Impact : The hexyl linker in this compound likely enhances lipophilicity compared to simpler analogs like 1-(4-Nitrophenyl)-1H-imidazole, aligning it with Class II drugs (high permeability, low solubility) in the Biopharmaceutical Classification System .
  • Electron-Withdrawing Effects : The 4-nitrophenyl group stabilizes the molecule via resonance and may facilitate π-π stacking in protein binding, as seen in PD169316 (a p38 MAPK inhibitor with similar nitrophenyl and imidazole motifs) .

Functional Comparisons

  • Antimicrobial Potential: Benzimidazole derivatives (e.g., 1-(4-Nitrophenyl)-1H-benzimidazole) show antimicrobial activity, suggesting that the hexyl-4-nitrophenyl analog could be optimized for similar applications .
  • Drug Delivery: Thienyl-imidazole derivatives (e.g., TIO) with log P >4 are effective in chitosan-based nanocapsules for antifungal delivery, implying that this compound’s lipophilicity may suit nanoformulation strategies .

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